molecular formula C7H14O2 B3055928 2-Isopropyl-4-methyl-1,3-dioxolane CAS No. 67879-60-1

2-Isopropyl-4-methyl-1,3-dioxolane

Cat. No.: B3055928
CAS No.: 67879-60-1
M. Wt: 130.18 g/mol
InChI Key: NWXXKKDLGZLEGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

cis- And trans-2-isopropyl-4-methyl-1, 3-dioxolane, also known as iso-butyl aldehyde propylene glycol acetal 1 or 1, 3-dioxolane, 4-methyl-2-(1-methylethyl), cis, belongs to the class of organic compounds known as 1, 3-dioxolanes. These are organic compounds containing 1, 3-dioxolane, an aliphatic five-member ring with two oxygen atoms in ring positions 1 and 3. cis- And trans-2-isopropyl-4-methyl-1, 3-dioxolane is soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). Within the cell, cis- and trans-2-isopropyl-4-methyl-1, 3-dioxolane is primarily located in the cytoplasm. cis- And trans-2-isopropyl-4-methyl-1, 3-dioxolane has a winey taste.

Scientific Research Applications

Synthesis and Characterization in Polymer Chemistry

  • Kumar and Negi (2015) described the synthesis of organic compounds including derivatives of 1,3-dioxolane, which were then used to create polymers with high water absorption capacity and potential as viscosifiers (Kumar & Negi, 2015).

Studies in Natural Products

  • Bohman et al. (2011) analyzed volatiles from the metasternal glands of Triatoma species, finding new natural products including dioxolane derivatives. This research contributes to the understanding of chemical ecology (Bohman et al., 2011).

Chemical Structure and Properties

  • Kametani and Sumi (1972) studied the geometrical isomers of various 1,3-dioxolane derivatives, offering insights into their chemical properties and potential applications (Kametani & Sumi, 1972).

Oxidation and Catalysis Research

  • Akbalina et al. (2001) explored the catalytic oxidation of 1,3-dioxolane derivatives, yielding products useful in various chemical processes (Akbalina et al., 2001).

Chemical Synthesis Techniques

  • Jiang et al. (2007) detailed a method for synthesizing bis(aminomethyl) derivatives of 1,3-dioxolane, demonstrating the versatility of this compound in synthetic chemistry (Jiang et al., 2007).

  • Taskinen (1974) investigated the thermodynamics of vinyl ethers including 1,3-dioxolane derivatives, providing valuable data for chemical synthesis and reaction modeling (Taskinen, 1974).

Properties

CAS No.

67879-60-1

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

IUPAC Name

4-methyl-2-propan-2-yl-1,3-dioxolane

InChI

InChI=1S/C7H14O2/c1-5(2)7-8-4-6(3)9-7/h5-7H,4H2,1-3H3

InChI Key

NWXXKKDLGZLEGH-UHFFFAOYSA-N

SMILES

CC1COC(O1)C(C)C

Canonical SMILES

CC1COC(O1)C(C)C

67879-60-1

Pictograms

Flammable

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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